2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
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Overview
Description
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolopyridine core linked to an ethanamine moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine typically involves the reaction of 5-hydroxy-7-azaindole with an appropriate alkylating agent. One common method includes the use of methyl 2,4-difluorobenzoate as the alkylating agent in the presence of a base such as potassium phosphate and a solvent like diethylene glycol dimethyl ether. The reaction is carried out at elevated temperatures, around 110°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: An intermediate for the synthesis of BCL-2 inhibitors.
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethanamine |
InChI |
InChI=1S/C9H11N3O/c10-2-4-13-8-5-7-1-3-11-9(7)12-6-8/h1,3,5-6H,2,4,10H2,(H,11,12) |
InChI Key |
GWXPLCLNABPCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)OCCN |
Origin of Product |
United States |
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